3-(5-Isopropoxy-indol-3-yl)-propionic acid
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Overview
Description
3-(5-Isopropoxy-indol-3-yl)-propionic acid is a derivative of indole-3-propionic acid, a compound known for its antioxidant properties and potential neuroprotective effects.
Preparation Methods
The synthesis of 3-(5-Isopropoxy-indol-3-yl)-propionic acid can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some of the classical methods used for the preparation of indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(5-Isopropoxy-indol-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(5-Isopropoxy-indol-3-yl)-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(5-Isopropoxy-indol-3-yl)-propionic acid involves its interaction with various molecular targets and pathways. It has been shown to bind to proteins such as NOS3, AKT1, and EGFR, which are involved in oxidative stress response and cell proliferation . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
3-(5-Isopropoxy-indol-3-yl)-propionic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
The uniqueness of this compound lies in its specific isopropoxy substitution, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(5-propan-2-yloxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(7-11)10(8-15-13)3-6-14(16)17/h4-5,7-9,15H,3,6H2,1-2H3,(H,16,17) |
InChI Key |
SCXTXPLRPHJANL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2CCC(=O)O |
Origin of Product |
United States |
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